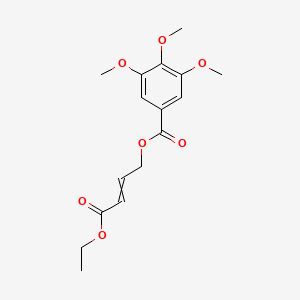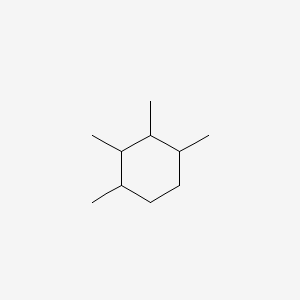
1,2,3,4-Tetramethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, the reaction of cyclohexane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of tetramethylbenzene. This process requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of tetramethylcyclohexanol or tetramethylcyclohexanone.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Tetramethylcyclohexyl halides.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological membranes and lipid interactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetramethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. This can influence various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: Another tetramethyl derivative with different substitution patterns.
1,1,2,4-Tetramethylcyclohexane: Differently substituted cyclohexane with unique properties.
Uniqueness
1,2,3,4-Tetramethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its symmetrical structure contributes to its stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
3726-45-2 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,2,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-6-8(2)10(4)9(7)3/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
OOQVBBNTNKHXSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
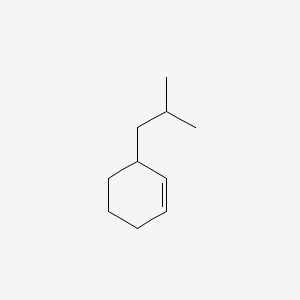
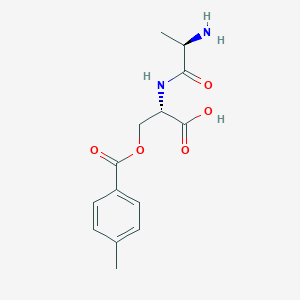
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
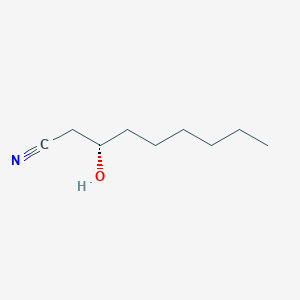
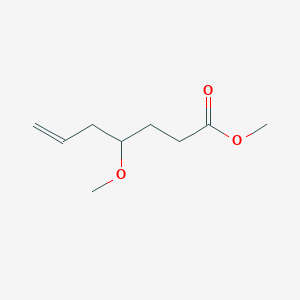

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
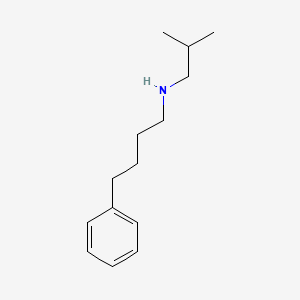
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
